

Comparative Cross-Reactivity Profiling of 2-Anilinothiazole-Based Inhibitors

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Compound of Interest

Compound Name: *2-anilino-1,3-thiazole-4-carboxylic Acid*
Cat. No.: *B067730*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of various compounds built on the 2-anilino-1,3-thiazole scaffold. While direct, comprehensive profiling of the parent compound, **2-anilino-1,3-thiazole-4-carboxylic acid**, is not extensively available in the public domain, a wealth of data exists for its derivatives, which have been investigated as potent inhibitors of various key cellular targets. This guide summarizes the inhibitory activities of these derivatives against a panel of kinases and other ATPases, offering insights into the selectivity and potential off-target effects of this important chemical class.

Introduction to the 2-Anilinothiazole Scaffold

The 2-anilinothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its ability to mimic the hinge-binding motif of ATP allows for potent inhibition of a wide range of ATP-binding proteins. Understanding the cross-reactivity of this scaffold is crucial for the development of selective and safe drug candidates. This guide compares derivatives targeting Cyclin-Dependent Kinases (CDKs), Src-family kinases, and Valosin-Containing Protein (VCP/p97), highlighting the structure-activity relationships that govern their selectivity.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory potency of various 2-anilinothiazole derivatives against their primary targets and a selection of off-targets to illustrate their cross-reactivity profiles.

Table 1: Inhibitory Profile of 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors

Compound	Target Kinase	K _i (nM)	Selectivity Notes
1a (R' = H, R = m-NO ₂)	CDK9	1	Potent pan-CDK inhibitor
CDK1	6	Less active towards CDK7	
CDK2	2		
CDK7	>100		
12a (R' = CN, R = m-NO ₂)	CDK9	1	Similar profile to 1a
CDK1	6		
CDK2	2		
CDK7	>100		
12u	CDK9	-	Over 80-fold selective for CDK9 vs CDK2
CDK2	-		

Data sourced from a study on substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines.[1]

Table 2: Inhibitory Profile of Dasatinib (a 2-Aminothiazole Derivative) and other Src Inhibitors

Inhibitor	Target Kinase	IC ₅₀ (nM)	Assay Conditions
Dasatinib	c-Src	0.8	1 mM ATP, Recombinant human c-Src
Abl	<1	Cell-free assay	
c-Kit	79	Cell-free assay	
Lck	<1.1	Cell-free assay	
Fyn	<1.1	Cell-free assay	
Yes	<1.1	Cell-free assay	
Saracatinib (AZD0530)	c-Src	2.7	10 µM ATP
Bosutinib (SKI-606)	c-Src	1.2	Autophosphorylation assay

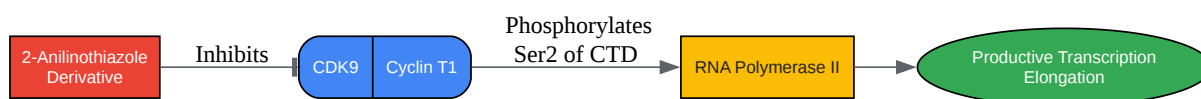
Dasatinib is a multi-targeted inhibitor with a 2-aminothiazole core, demonstrating broad kinase cross-reactivity.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 3: Inhibitory Profile of 2-Anilino-4-aryl-1,3-thiazole VCP/p97 Inhibitors

Compound Class	Target	Potency	Cellular Activity
2-Anilino-4-aryl-1,3-thiazoles	VCP/p97	Low nanomolar	Active in mechanism-based cellular assays

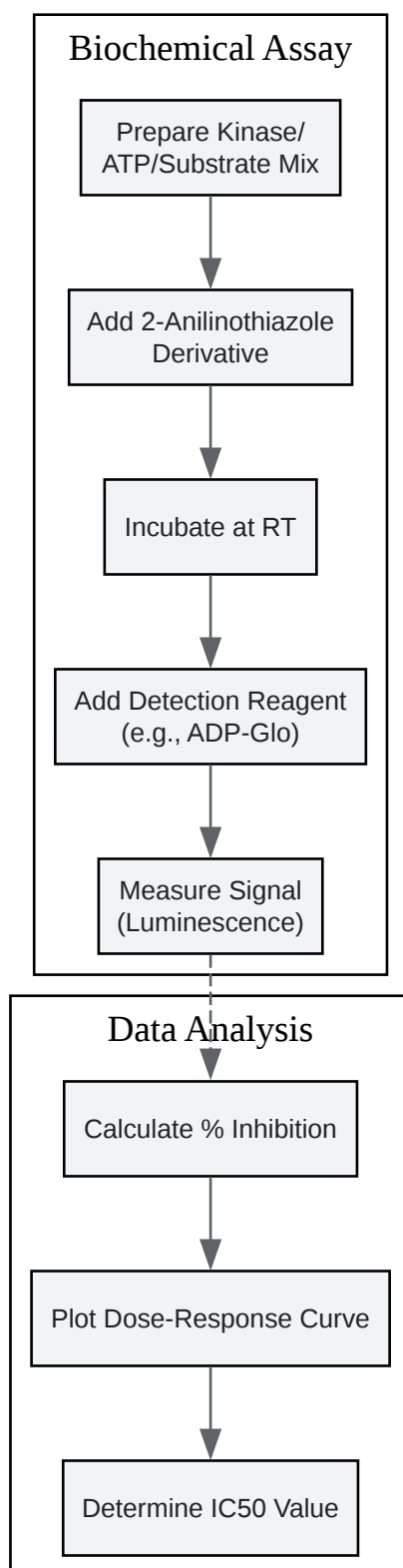
This class of compounds represents a novel approach to inhibiting the AAA ATPase VCP.[\[5\]](#)[\[6\]](#)

Mandatory Visualization



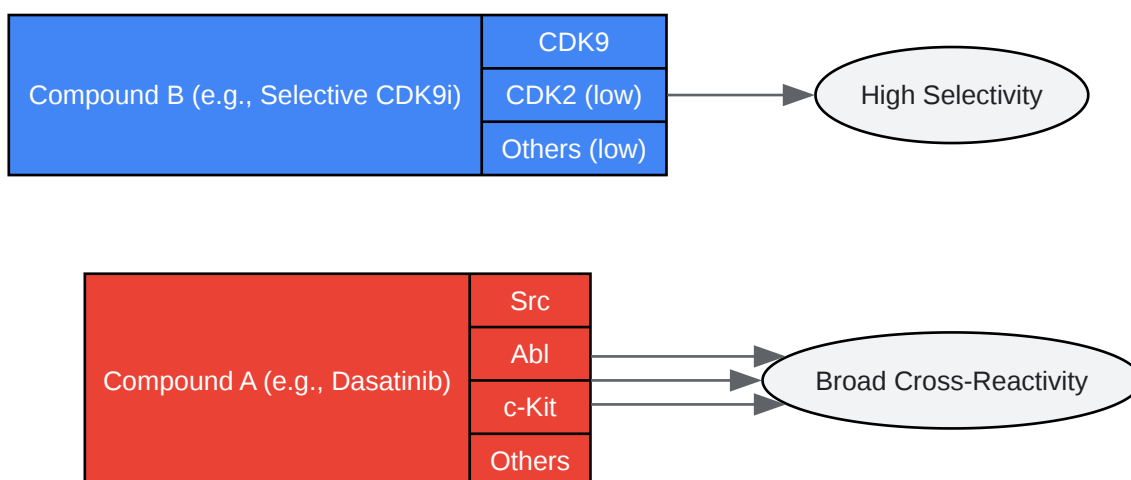
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Caption: Simplified CDK9 signaling pathway in transcriptional elongation and its inhibition by 2-anilinothiazole derivatives.



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Caption: Experimental workflow for in vitro kinase inhibitor profiling.



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Caption: Logical diagram comparing a pan-inhibitor with a selective inhibitor based on the 2-anilinothiazole scaffold.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity data. Below are representative protocols for the key assays discussed.

In Vitro Kinase Assay (for CDKs and Src)

This protocol is a generalized method for determining the in vitro potency of inhibitors against protein kinases, commonly using a luminescence-based ADP detection assay.

1. Reagents and Materials:

- Recombinant human kinase (e.g., CDK9/Cyclin T1, c-Src).
- Kinase-specific peptide substrate.
- ATP solution.
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Test compound (2-anilinothiazole derivative) serially diluted in DMSO.

- ADP-Glo™ Kinase Assay Kit (or similar).
- 384-well plates.
- Luminescence-capable plate reader.

2. Procedure:

- Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
- Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the kinase enzyme to the wells and briefly incubate.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate the reaction at room temperature for 60-120 minutes.[\[7\]](#)
- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[\[7\]](#)
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[\[7\]](#)
- Measure the luminescence using a plate reader.

3. Data Analysis:

- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[\[8\]](#)

In Vitro VCP/p97 ATPase Assay

This protocol outlines a method to measure the ATPase activity of VCP/p97 and assess the potency of its inhibitors using a colorimetric phosphate detection method.[\[9\]](#)

1. Reagents and Materials:

- Purified recombinant human VCP/p97 protein.
- ATP solution (10 mM stock).
- Assay Buffer (50 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 1 mM EDTA).[9]
- Test compound (2-anilino-4-aryl-1,3-thiazole derivative) serially diluted in DMSO.
- Malachite green-based phosphate detection reagent (e.g., BIOMOL Green).[9]
- 96-well plates.
- Absorbance microplate reader.

2. Procedure:

- Prepare serial dilutions of the test compound in DMSO and then in Assay Buffer.
- Add the diluted VCP/p97 enzyme solution to the wells of a 96-well plate.
- Add the test compound at various concentrations to the wells. For control wells, add DMSO. Include "no enzyme" control wells.
- Initiate the reaction by adding the ATP solution. The final reaction volume is typically 50 μ L. [9]
- Incubate the plate at room temperature for a defined period (e.g., 20-60 minutes).
- Stop the reaction by adding the BIOMOL Green reagent.[9]
- Incubate at room temperature for 20-30 minutes to allow for full color development.
- Measure the absorbance at approximately 620-650 nm.[10]

3. Data Analysis:

- Generate a standard curve using a known concentration of inorganic phosphate.

- Subtract the absorbance of the "no enzyme" control from all other readings.
- Use the standard curve to convert the corrected absorbance values into the amount of phosphate released.
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

This guide serves as a starting point for researchers interested in the 2-anilinothiazole scaffold. The provided data and protocols facilitate a deeper understanding of the cross-reactivity of this important class of inhibitors and can aid in the design of more selective and potent therapeutic agents.

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